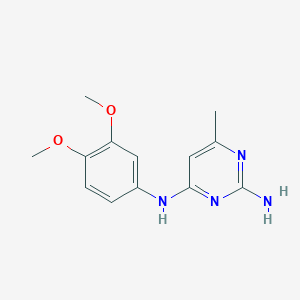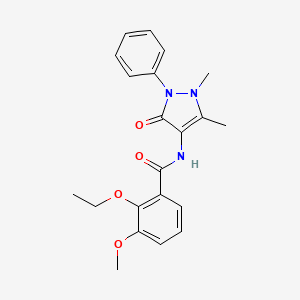![molecular formula C20H20Cl2N2O B5373420 {2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5373420.png)
{2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride, commonly known as Yohimbine HCl, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Yohimbine HCl is a selective alpha-2 adrenergic receptor antagonist that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
Yohimbine HCl is a selective alpha-2 adrenergic receptor antagonist, which means that it blocks the binding of norepinephrine to these receptors. This results in an increase in the release of norepinephrine and dopamine, which are neurotransmitters that play a role in mood regulation and addiction. Yohimbine HCl also increases the release of nitric oxide, which is a vasodilator that can improve blood flow.
Biochemical and Physiological Effects:
Yohimbine HCl has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can be beneficial in the treatment of orthostatic hypotension. Yohimbine HCl has also been shown to increase the release of insulin, which can be beneficial in the treatment of diabetes. In addition, Yohimbine HCl has been shown to increase the release of growth hormone, which can be beneficial in the treatment of growth hormone deficiency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Yohimbine HCl in lab experiments is its selective alpha-2 adrenergic receptor antagonist activity, which allows for the investigation of the role of these receptors in various physiological processes. However, Yohimbine HCl also has limitations in lab experiments, as it can have off-target effects and can be toxic at high doses.
Direcciones Futuras
There are several future directions for the investigation of Yohimbine HCl. One direction is the investigation of its potential use in the treatment of depression, anxiety, and addiction. Another direction is the investigation of its potential use in the treatment of erectile dysfunction, obesity, and hypertension. In addition, further investigation is needed to understand the molecular mechanisms underlying the biochemical and physiological effects of Yohimbine HCl.
Métodos De Síntesis
The synthesis of Yohimbine HCl involves the reaction of 2-(2-pyridyl)ethylamine with 2-(4-chlorobenzyl)phenol in the presence of a base and a catalyst. The reaction results in the formation of {2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine, which is then converted to Yohimbine HCl by reaction with hydrochloric acid. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Yohimbine HCl has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-depressant, anti-anxiety, and anti-addictive effects. Yohimbine HCl has also been investigated for its potential use in the treatment of erectile dysfunction, obesity, and hypertension. In addition, Yohimbine HCl has been shown to increase the release of norepinephrine and dopamine, which are neurotransmitters that play a role in mood regulation and addiction.
Propiedades
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-18-10-8-16(9-11-18)15-24-20-7-2-1-5-17(20)13-22-14-19-6-3-4-12-23-19;/h1-12,22H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTPWURHDGYZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373339.png)
![5-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpentan-1-ol](/img/structure/B5373353.png)

![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)
![N-(4-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5373374.png)
![N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)
![1-benzyl-5-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5373391.png)


![6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5373404.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)

![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)